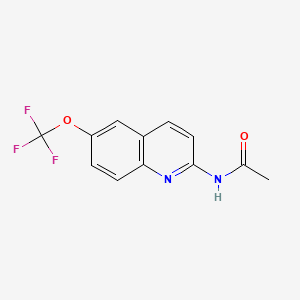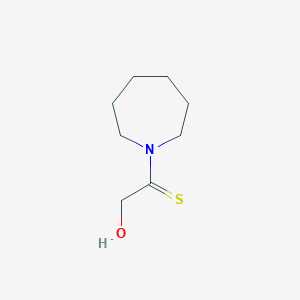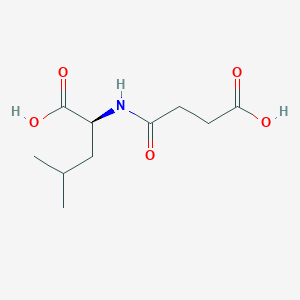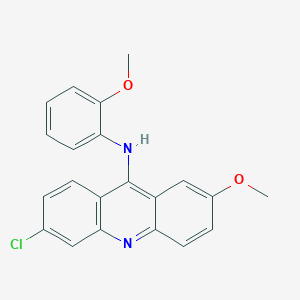
5-(2-Methylhexan-2-YL)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylhexan-2-yl)benzene-1,3-diol, also known as 2-Methyl-2-(3,5-dihydroxyphenyl)hexane, is a chemical compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.297 g/mol . This compound is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a 2-methylhexan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylhexan-2-yl)benzene-1,3-diol typically involves the reaction of resorcinol with an appropriate alkylating agent under controlled conditions. One common method involves the use of trifluoroacetic acid to produce an acetate ester, which is then reacted with ethylene oxide to form an ether. This ether is subsequently reacted with 2,4,5-octane triol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylhexan-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
5-(2-Methylhexan-2-yl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including neuroprotective properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection.
Industry: Utilized in the production of specialty chemicals and as a precursor for other compounds.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylhexan-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
Uniqueness
5-(2-Methylhexan-2-yl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other methylbenzenediols. Its 2-methylhexan-2-yl group provides steric hindrance and influences its reactivity and interactions with other molecules .
Propiedades
Número CAS |
22930-09-2 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
5-(2-methylhexan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C13H20O2/c1-4-5-6-13(2,3)10-7-11(14)9-12(15)8-10/h7-9,14-15H,4-6H2,1-3H3 |
Clave InChI |
OGJCBOZUYODQMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C)C1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)

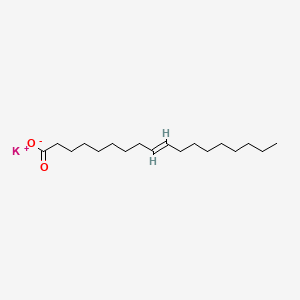
![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)
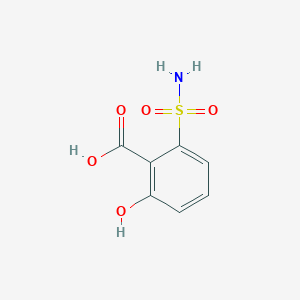

![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
